Butylphthalide

説明

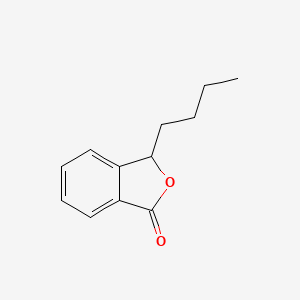

Structure

3D Structure

特性

IUPAC Name |

3-butyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXMNVQARNZTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863687 | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, oily liquid; warm-spicy herbaceous aroma | |

| Record name | 3-n-Butylphthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

177.00 to 178.00 °C. @ 15.00 mm Hg | |

| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in oil, soluble (in ethanol) | |

| Record name | 3-n-Butylphthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.068-1.074 | |

| Record name | 3-n-Butylphthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6066-49-5, 3413-15-8 | |

| Record name | Butylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylphthalide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylphthalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butylphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Journey of 3-n-Butylphthalide Through the Human Body: A Deep Dive into its Pharmacokinetics and Metabolism

For Immediate Release

Shanghai, China – December 19, 2025 – 3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective effects and is clinically used for the treatment of ischemic stroke.[1][2] A thorough understanding of its pharmacokinetic profile and metabolic fate is paramount for optimizing its therapeutic use and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of NBP in humans, targeted at researchers, scientists, and drug development professionals.

Pharmacokinetic Profile: Rapid Absorption and Extensive Metabolism

Following oral administration, NBP is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 1.25 hours.[1][3] However, the parent compound undergoes extensive metabolism, leading to a profile where the concentrations of its metabolites are significantly higher than that of NBP itself.[4][5]

Single and Multiple Dose Pharmacokinetics

Studies in healthy Chinese volunteers have elucidated the pharmacokinetic parameters of NBP after single and multiple oral doses. In a single-dose study with l-NBP tablets, the mean elimination half-life (t1/2) was approximately 13.76 hours.[3][6] Both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased with escalating doses, although dose proportionality was not consistently observed across all tested ranges.[3][7]

In multiple-dose regimens, a steady state was generally achieved within three days, with some evidence of slight accumulation.[3][6] For instance, after twice-daily dosing of 160 mg l-NBP for 7 days, the half-life was longer (22.73 ± 8.61 h) compared to a single dose (12.35 ± 5.91 h).[3]

Table 1: Single-Dose Pharmacokinetic Parameters of l-3-n-butylphthalide in Healthy Chinese Volunteers

| Dose (mg) | Cmax (μg/L) | AUC0-t (h·μg/L) | AUC0-∞ (h·μg/L) | t1/2 (h) | tmax (h) |

| 80 | - | - | - | - | ~1 |

| 160 | 241 | 569.5 | 594.5 | 12.35 ± 5.91 | ~1 |

| 320 | - | - | - | - | ~1 |

| 480 | 1008 | 2711.9 | 2827.4 | - | ~1 |

| Data compiled from a study on l-NBP tablets.[3] |

Table 2: Multiple-Dose Pharmacokinetic Parameters of l-3-n-butylphthalide (160 mg twice daily for 7 days)

| Parameter | Value |

| AUC0-t (h·μg/L) | 1022.4 ± 337.7 |

| t1/2 (h) | 22.73 ± 8.61 |

| Accumulation Ratio (RAUC) | 1.45 |

| Data reflects steady-state conditions.[3][6] |

Distribution: Wide Dissemination

As a fat-soluble molecule, NBP can readily cross the blood-brain barrier, a critical feature for its neurological applications.[1] Its primary target organs include the brain and adipose tissue.[1] Animal studies in rats have shown that NBP-related compounds are widely distributed throughout the body, with high concentrations found in the stomach, small intestine, fat, bladder, kidney, and liver.[2] The blood-to-plasma radioactivity concentration ratio in rats was found to be 0.63, suggesting that the drug-related substances do not preferentially partition into blood cells.[2]

Metabolism: A Complex Network of Biotransformation

NBP undergoes extensive biotransformation in the human body, with as many as 23 metabolites identified in plasma and urine.[4][5] The principal metabolic pathways involve hydroxylation of the n-butyl side chain, particularly at the 3-, ω-1 (10-), and ω (11-) positions, followed by further oxidation and conjugation.[4][8]

The major circulating metabolites in human plasma are 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2).[4][9] Notably, the systemic exposure (AUC values) of these metabolites is significantly higher than that of the parent NBP, with the AUC for 10-hydroxy-NBP being over 10-fold greater.[4]

Table 3: Pharmacokinetic Parameters of NBP and its Major Metabolites after a Single 200 mg Oral Dose

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |

| NBP | 163 ± 104 | 1.2 ± 0.4 | 363 ± 142 | 3.9 ± 1.5 |

| M2 (10-keto-NBP) | 101 ± 25 | 2.1 ± 1.0 | 587 ± 150 | 5.8 ± 1.4 |

| M3-1 (3-hydroxy-NBP) | 256 ± 86 | 1.4 ± 0.5 | 1050 ± 260 | 4.8 ± 0.7 |

| M3-2 (10-hydroxy-NBP) | 681 ± 136 | 1.9 ± 0.8 | 3730 ± 1010 | 9.0 ± 2.0 |

| M5-2 (NBP-11-oic acid) | 496 ± 173 | 1.5 ± 0.5 | 1480 ± 350 | 4.0 ± 0.6 |

| Data presented as mean ± S.D. from a study in four healthy Chinese volunteers.[10] |

The Enzymatic Machinery Behind NBP Metabolism

The biotransformation of NBP is orchestrated by a concert of enzymes, primarily from the cytochrome P450 (CYP) superfamily, along with alcohol and aldehyde dehydrogenases.[4][8] In vitro studies have identified CYP3A4, CYP2E1, and CYP1A2 as the key players in the initial hydroxylation steps to form 3-hydroxy-NBP, 10-hydroxy-NBP, and 11-hydroxy-NBP.[4]

Subsequent oxidation of the hydroxylated metabolites is catalyzed by CYPs, alcohol dehydrogenase, and aldehyde dehydrogenase to generate keto and carboxylic acid derivatives.[4][11] For instance, 10-hydroxy-NBP can be oxidized to 10-keto-NBP, and 11-hydroxy-NBP is further oxidized to NBP-11-oic acid.[4] The formation of NBP-11-oic acid appears to be a more rapid process than the formation of 10-keto-NBP.[4][11]

Phase II metabolic reactions, including glucuronidation and sulfation, also play a significant role.[5][11] The major excretory products in urine are NBP-11-oic acid and the glucuronide conjugates of this acid and the mono-hydroxylated metabolites.[4]

Excretion: Primarily Through the Kidneys

The elimination of NBP and its metabolites from the body occurs predominantly through urinary excretion.[4][5] Approximately 81.6% to 82% of an administered oral dose is recovered in the urine.[4][5] The major components found in urine are NBP-11-oic acid (M5-2) and the glucuronide conjugates of M5-2 and the mono-hydroxylated metabolites.[4] Animal studies in rats have shown that after 168 hours, about 85.12% of the radioactivity from a radiolabeled dose was recovered in the urine and 14.73% in the feces.[2]

Experimental Protocols: A Glimpse into the Methodologies

The characterization of NBP's pharmacokinetics and metabolism has been made possible through sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Human Pharmacokinetic Study Protocol

A representative clinical study investigating the metabolism and pharmacokinetics of NBP involved the oral administration of a single 200 mg dose to healthy male volunteers.[5] Blood and urine samples were collected at various time points and stored at -20°C until analysis.[5]

Sample Preparation and Analysis

Plasma samples were typically prepared using protein precipitation with methanol (B129727) or liquid-liquid extraction with methyl tert-butyl ether.[12][13] For the simultaneous quantification of NBP and its major metabolites, a gradient elution with a mobile phase consisting of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate (B1210297) was employed.[12]

A triple-quadrupole mass spectrometer with an electrospray ionization source was used for detection.[5] To enhance sensitivity and enable the simultaneous analysis of compounds with different physicochemical properties, the instrument was operated in both positive and negative ionization modes with a timed switch.[12] For instance, M3-1 and M5-2 were monitored in negative mode, while NBP, M2, and M3-2 were monitored in positive mode.[12] Deuterated internal standards were synthesized and used to correct for matrix effects and improve the accuracy of quantification.[12]

The lower limit of quantification for NBP and its metabolites in human plasma was typically around 3.00 to 5.00 ng/mL.[12][13]

Conclusion

3-n-butylphthalide is characterized by rapid oral absorption followed by extensive and complex metabolism in humans. The biotransformation is primarily driven by CYP450 enzymes and dehydrogenases, leading to a variety of hydroxylated, oxidized, and conjugated metabolites. The systemic exposure to the major metabolites far exceeds that of the parent compound. The majority of the administered dose is excreted in the urine as metabolites. A thorough understanding of these pharmacokinetic and metabolic pathways is crucial for the continued development and clinical application of NBP in treating neurological diseases.

References

- 1. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Microbial Metabolites of 3-n-butylphthalide as Monoamine Oxidase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective determination of 3-n-butylphthalide (NBP) in human plasma by liquid chromatography on a teicoplanin-based chiral column coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of dl-3-n-Butylphthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-3-n-butylphthalide (dl-NBP) is a racemic mixture of the synthetic compound 3-n-butylphthalide.[1] Originally identified as a component of celery seed oil, the synthetic variant has been developed to ensure a consistent and scalable supply for pharmaceutical applications.[2][3] Notably, dl-NBP has been approved for the treatment of ischemic stroke in some countries and is the subject of ongoing research for its neuroprotective properties.[2][4] This technical guide provides an in-depth overview of a common synthetic route and purification protocol for dl-3-n-butylphthalide, intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Synthesis of dl-3-n-Butylphthalide

A prevalent method for the synthesis of dl-3-n-butylphthalide involves a multi-step process commencing from butenyl phthalide (B148349). This route includes hydrogenation, hydrolysis, and subsequent cyclization to yield the target compound.

Synthesis Workflow

Caption: Synthetic pathway for dl-3-n-butylphthalide.

Experimental Protocol: Synthesis

The following protocol is based on a patented synthetic method.[5]

Step 1: Hydrogenation of Butenyl Phthalide

-

Reaction Setup: In a suitable hydrogenation reactor, charge butenyl phthalide and an alcohol solvent (e.g., ethanol (B145695) or methanol).

-

Catalyst Addition: Add Raney nickel as the catalyst. The catalyst loading is typically a small percentage of the substrate weight.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and maintain a constant pressure. The reaction is typically carried out at a slightly elevated temperature with vigorous stirring until the uptake of hydrogen ceases.

-

Work-up: After the reaction is complete, filter the mixture to remove the Raney nickel catalyst. The filtrate, containing the intermediate, is concentrated by removing the solvent under reduced pressure.

Step 2: Hydrolysis

-

Reaction Setup: To the intermediate from the previous step, add a solution of sodium hydroxide (B78521) in water.

-

Reaction: Stir the mixture at room temperature. The hydrolysis reaction opens the lactone ring to form the sodium salt of the corresponding carboxylic acid.

-

Extraction: Wash the reaction mixture with a non-polar organic solvent, such as dichloromethane, to remove any unreacted starting material and non-polar impurities. The aqueous layer containing the sodium salt is retained.

Step 3: Acidification and Cyclization

-

Solvent Addition: Add an alcohol solvent to the aqueous solution from the previous step.

-

Acidification: Carefully adjust the pH of the solution to acidic conditions (pH 1-4) by adding a suitable acid (e.g., hydrochloric acid). This protonates the carboxylate to form the carboxylic acid.

-

Cyclization: The acidic conditions and gentle heating (20-40°C) promote the intramolecular cyclization of the hydroxy-acid to form the lactone ring of dl-3-n-butylphthalide.[5]

-

Isolation: The crude dl-3-n-butylphthalide, which is an oily liquid, can be separated from the aqueous layer.

Purification of dl-3-n-Butylphthalide

The crude synthetic product typically contains unreacted intermediates, byproducts, and residual solvents. Purification is essential to obtain high-purity dl-3-n-butylphthalide suitable for research and pharmaceutical applications. Column chromatography is a standard and effective method for this purpose.

Purification Workflow

Caption: Purification workflow for dl-3-n-butylphthalide.

Experimental Protocol: Purification

1. Preparation for Column Chromatography:

-

Adsorbent: Silica gel is the most common stationary phase for the purification of phthalides.[2]

-

Eluent Selection: The choice of solvent system (mobile phase) is critical for effective separation. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.35 for the desired compound.[2]

-

Column Packing: The silica gel can be packed into the chromatography column as a slurry in the eluent (wet-packing) or by carefully adding the dry silica gel followed by the eluent (dry-packing).[6] The column should be packed uniformly to avoid channeling.[2]

2. Column Chromatography Procedure:

-

Sample Loading: The crude dl-3-n-butylphthalide is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.[2]

-

Elution: The eluent is passed through the column under gravity or with the application of positive pressure (flash column chromatography).[7]

-

Fraction Collection: The eluate is collected in a series of fractions.[8]

-

Purity Analysis: The purity of each fraction is monitored by TLC or high-performance liquid chromatography (HPLC).

-

Product Isolation: Fractions containing the pure dl-3-n-butylphthalide are combined.

-

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Synthesis Yield | Varies depending on the specific synthetic route and optimization. | N/A |

| Purity (Commercial) | ≥98% (HPLC) | [9] |

| Molecular Formula | C₁₂H₁₄O₂ | [9] |

| Molecular Weight | 190.24 g/mol | [9] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to the butyl chain protons and the aromatic protons. | [10] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the butyl group. | [10] |

| IR Spectroscopy | A strong absorption band characteristic of the lactone carbonyl group. | [11] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 3-n-butylphthalide. | [9] |

Conclusion

The synthesis and purification of dl-3-n-butylphthalide are critical processes for its application in pharmaceutical research and development. The described synthetic route, starting from butenyl phthalide, offers a viable pathway to the racemic mixture. Subsequent purification by column chromatography is essential to achieve the high purity required for scientific investigation and potential clinical use. This guide provides a foundational understanding of the experimental protocols and data associated with the production of dl-3-n-butylphthalide. Researchers are encouraged to consult the primary literature for further details and to optimize these methods for their specific laboratory conditions and research objectives.

References

- 1. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. CN107216298B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Purification [chem.rochester.edu]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. ccspublishing.org.cn [ccspublishing.org.cn]

- 11. forskning.ruc.dk [forskning.ruc.dk]

The Multi-Targeted Neuroprotective Effects of Butylphthalide in Central Nervous System Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has emerged as a promising therapeutic agent for a range of central nervous system (CNS) diseases. Approved in China for the treatment of acute ischemic stroke, its neuroprotective properties are now being investigated for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[1] NBP's therapeutic potential stems from its multi-targeted mechanism of action, which includes mitigating oxidative stress, reducing neuroinflammation, inhibiting apoptosis, and preventing abnormal protein aggregation. This technical guide provides an in-depth overview of the molecular targets of butylphthalide in key CNS diseases, detailed experimental protocols for its preclinical evaluation, and a summary of quantitative data from relevant studies.

Core Mechanisms of Action

NBP's neuroprotective effects are not attributed to a single molecular interaction but rather to its ability to modulate multiple pathological pathways simultaneously. The primary mechanisms include:

-

Anti-inflammatory Effects: NBP has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[1] A key target in this process is the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[2][3] By inhibiting this pathway, NBP reduces the production of pro-inflammatory cytokines.

-

Antioxidant Properties: NBP enhances the cellular antioxidant defense system by activating the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway.[1][2] This leads to the upregulation of antioxidant enzymes, which combat oxidative stress, a common feature in many CNS disorders.

-

Anti-apoptotic Activity: NBP protects neurons from cell death by modulating apoptosis-related proteins. It has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2] Furthermore, it can modulate the Akt/mTOR signaling pathway, which is crucial for cell survival.

-

Reduction of Abnormal Protein Aggregation: In the context of Alzheimer's disease, NBP has been found to reduce the deposition of amyloid-beta (Aβ) plaques and decrease the hyperphosphorylation of tau protein.[1]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through its interaction with several critical signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant genes. NBP has been shown to activate this pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species.[1][2]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In CNS diseases, the activation of this pathway in microglia and astrocytes leads to the production of pro-inflammatory cytokines, contributing to neuronal damage. This compound has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects.[3]

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Activation of this pathway has been shown to be neuroprotective. This compound can activate the Akt/mTOR pathway, leading to the inhibition of apoptosis and the promotion of neuronal survival.

BDNF/TrkB Signaling Pathway

Brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a critical role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of this pathway is implicated in several neurodegenerative diseases. This compound has been found to upregulate the expression of both BDNF and TrkB, thereby promoting neurogenesis and synaptic function.[2]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from preclinical and clinical studies, illustrating the effects of this compound on various parameters in CNS diseases.

Table 1: Preclinical Efficacy in Animal Models of Stroke

| Animal Model | This compound Dose | Outcome Measure | Result | Reference |

| MCAO Rat | 90 mg/kg | Infarct Volume | Significant reduction compared to control | [4] |

| MCAO Rat | 10 mg/kg/day | Neurological Deficit Score | Significant improvement | [5] |

| MCAO Mouse | 80 mg/kg | Collateral Vessel Diameter | Increased to 20.23±0.81 μm vs. 16.9±0.82 μm in vehicle | [6] |

| RCIR Mouse | 80 mg/kg and 120 mg/kg | Bcl-2/Bax ratio | Dose-dependent increase | [2] |

| RCIR Mouse | 120 mg/kg | BDNF Protein Level | Significant increase (P < 0.001 vs. RCIR group) | [2] |

| RCIR Mouse | 120 mg/kg | TrkB Protein Level | Significant increase (P < 0.001 vs. RCIR group) | [2] |

Table 2: Clinical Efficacy in Acute Ischemic Stroke

| Clinical Trial | Number of Patients | This compound Treatment | Outcome Measure | Result | Reference |

| BAST Trial | 1216 | NBP or placebo | Favorable mRS score at 90 days | 56.7% in NBP group vs. 44.0% in placebo group (OR, 1.70) | [7] |

| Meta-analysis | 8747 | NBP vs. control/placebo | Death | Risk Ratio 0.32 (95% CI 0.13 to 0.75) | [8] |

| Meta-analysis | 7283 | NBP vs. control/placebo | NIHSS Score | Mean Difference -3.39 (95% CI -3.76 to -3.03) | [8] |

| Randomized Trial | 60 | NBP vs. Cerebrolysin vs. placebo | NIHSS Score at day 21 | NBP group showed greater improvement than Cerebrolysin and placebo | [9] |

Table 3: Effects on Molecular Markers in Alzheimer's and Parkinson's Disease Models

| Disease Model | Cell/Animal Model | This compound Treatment | Molecular Target | Quantitative Change | Reference |

| Alzheimer's Disease | SH-SY5Y cells | l-NBP | Aβ25-35-induced cell death | Significantly attenuated | [10] |

| Alzheimer's Disease | Rat model | This compound | MAPK protein expression | Significantly lower than control | [11] |

| Parkinson's Disease | MPTP Mouse | NBP | Dopaminergic neuron loss | Significantly reduced | |

| Parkinson's Disease | Renal I/R Rat Brain | NBP | Nrf2 protein expression | Significant increase | [12] |

| Parkinson's Disease | Renal I/R Rat Brain | NBP | p-P65 protein expression | Significant decrease | [12] |

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Middle Cerebral Artery Occlusion (MCAO) Rat Model of Ischemic Stroke

This model is widely used to mimic focal cerebral ischemia in humans.

Workflow Diagram:

Protocol:

-

Anesthesia: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane (4% for induction, 2% for maintenance) or an intraperitoneal injection of chloral hydrate (B1144303) (0.35 g/kg).[13]

-

Surgical Preparation: Place the rat in a supine position on a heating pad to maintain body temperature at 37°C. Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation and Filament Insertion: Ligate the distal ECA and the CCA. A loose ligature is placed around the ICA. Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[14] A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.

-

Occlusion and Reperfusion: Maintain the filament in place for the desired duration of ischemia (typically 90-120 minutes). For reperfusion, gently withdraw the filament.

-

Post-operative Care: Suture the incision and allow the animal to recover in a warm cage.

-

This compound Administration: Administer this compound at the desired dose and route (e.g., 90 mg/kg orally) at a specified time point relative to the MCAO procedure (e.g., 3 hours after MCAO).[4]

-

Outcome Assessment: At predetermined time points, assess neurological deficits using a standardized scoring system (e.g., mNSS) and measure infarct volume using TTC staining.

MPTP Mouse Model of Parkinson's Disease

This model is used to study the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.

Protocol:

-

Animal Selection: Use young adult C57BL/6 mice, which are known to be susceptible to MPTP neurotoxicity.

-

MPTP Preparation and Handling: MPTP is a potent neurotoxin and must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment. Prepare a solution of MPTP hydrochloride in sterile saline.

-

MPTP Administration: Several administration protocols exist. A common sub-acute regimen involves intraperitoneal injections of MPTP (e.g., 30 mg/kg) once daily for five consecutive days.[15]

-

This compound Treatment: Administer this compound via oral gavage or intraperitoneal injection at the desired dose before, during, or after the MPTP treatment period, depending on the study design.

-

Behavioral Testing: At a specified time after the last MPTP injection (e.g., 7 or 21 days), perform behavioral tests to assess motor function, such as the rotarod test or the pole test.

-

Neurochemical and Histological Analysis: Sacrifice the mice and dissect the brains. Use high-performance liquid chromatography (HPLC) to measure dopamine (B1211576) and its metabolites in the striatum. Perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

SH-SY5Y Cell Model of Alzheimer's Disease

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study the molecular mechanisms of neurodegenerative diseases.

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), and antibiotics at 37°C in a 5% CO2 incubator.

-

Neuronal Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for several days.

-

Induction of Aβ Toxicity: Expose the differentiated or undifferentiated cells to aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42) at a specific concentration (e.g., 10-20 µM) for a defined period (e.g., 24-48 hours) to induce cytotoxicity.[10]

-

This compound Treatment: Co-treat or pre-treat the cells with various concentrations of this compound.

-

Assessment of Neuroprotection: Evaluate the neuroprotective effects of this compound using various assays:

-

Cell Viability: MTT or LDH assay.

-

Apoptosis: TUNEL staining or measurement of caspase activity.

-

Oxidative Stress: Measurement of reactive oxygen species (ROS) levels.

-

Mitochondrial Function: Assessment of mitochondrial membrane potential.

-

Western Blot Analysis: Quantify the expression levels of proteins involved in the signaling pathways of interest (e.g., Nrf2, NF-κB, Akt, BDNF).

-

Conclusion

This compound represents a promising multi-target therapeutic agent for a variety of CNS diseases. Its ability to concurrently modulate inflammatory, oxidative, and apoptotic pathways provides a significant advantage in treating complex neurological disorders. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and execute robust preclinical and clinical studies. Future research should continue to unravel the intricate molecular mechanisms of NBP and explore its efficacy in a broader range of CNS pathologies.

References

- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits TLR4/NF-κB Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DL-3n-Butylphthalide Improves Blood–Brain Barrier Integrity in Rat After Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cds.ismrm.org [cds.ismrm.org]

- 6. Efficacy and safety of this compound in secondary prevention of stroke: study protocol for a multicenter, real world trial based on Internet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of this compound in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. l-3-n-Butylphthalide attenuates β-amyloid-induced toxicity in neuroblastoma SH-SY5Y cells through regulating mitochondrion-mediated apoptosis and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brain cell apoptosis inhibition by this compound in Alzheimer's disease model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. modelorg.com [modelorg.com]

The Origin of Butylphthalide from Celery Seeds: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-n-butylphthalide (NBP) is a key bioactive compound first identified in the seeds of celery, Apium graveolens. Initially recognized for its contribution to celery's characteristic aroma, NBP has garnered significant scientific interest for its potent neuroprotective properties. The naturally occurring levorotatory isomer, L-3-n-butylphthalide, and its synthetically derived racemic mixture, DL-3-n-butylphthalide, have been extensively studied, particularly for their therapeutic potential in ischemic stroke. This technical guide provides an in-depth exploration of the origin of butylphthalide, detailing its natural occurrence, biosynthetic pathway, and the methodologies for its extraction and isolation from celery seeds. Furthermore, it elucidates the key pharmacological mechanisms of action that underpin its neuroprotective effects, supported by quantitative data and detailed experimental protocols relevant to its study.

Introduction: Natural Occurrence and Stereochemistry

3-n-butylphthalide (NBP) is a naturally occurring phthalide (B148349), a class of bicyclic lactones, found predominantly in plants of the Apiaceae family. Its primary and most commercially relevant source is the seed of celery (Apium graveolens), where it is a principal component of the essential oil.[1]

NBP is a chiral molecule existing in two enantiomeric forms: the levorotatory l-3-n-butylphthalide (L-NBP) and the dextrorotatory d-3-n-butylphthalide (D-NBP). The isomer predominantly found in celery seeds is L-NBP.[2] Preclinical studies have indicated that L-NBP often exhibits a stronger biological response and lower toxicity compared to the other isomers.[3] Much of the research and the clinically approved drug in China utilize the synthetic racemic mixture, DL-3-n-butylphthalide, which contains equal amounts of both enantiomers.[4]

Biosynthesis of this compound

The precise enzymatic pathway for this compound biosynthesis in Apium graveolens is not yet fully elucidated. However, isotopic labeling studies have established that phthalides are derived via the polyketide pathway.[5][6] This pathway involves the sequential condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, to form a linear polyketide chain, which then undergoes cyclization and subsequent modifications to form the final phthalide structure.

The proposed biosynthetic route begins with precursors from the shikimate pathway, which are converted into a polyketide chain by a Polyketide Synthase (PKS) enzyme complex. This linear chain is then thought to undergo intramolecular cyclization and a series of reduction and dehydration steps to form the 3-n-butylphthalide molecule. While the full genome of celery has been sequenced, identifying genes for terpenoid synthases, the specific PKSs and modifying enzymes for this compound synthesis remain an active area of research.[5][7]

Caption: Proposed biosynthetic pathway of L-3-n-butylphthalide from primary metabolites.

Extraction and Isolation from Celery Seeds

Several methods have been developed to extract and isolate this compound from celery seeds, each with distinct advantages in terms of yield, purity, and environmental impact. The choice of method depends on the desired scale and end-use of the product.

Extraction Methodologies

-

Hydrodistillation (HD): A traditional method where plant material is boiled in water, and the volatile components are co-distilled with steam, condensed, and separated.

-

Simultaneous Distillation-Extraction (SDE): An advancement of HD where the distillation occurs concurrently with solvent extraction, improving efficiency.

-

Supercritical Fluid Extraction (SFE): A modern "green" technology that uses supercritical CO₂ as a solvent. It is highly selective and avoids the use of organic solvents, yielding a high-quality extract.[8]

Caption: General workflow for the extraction and isolation of NBP from celery seeds.

Quantitative Data on Extraction

The efficiency of extraction varies significantly with the chosen method and its parameters. SFE is noted for its superiority in both yield and concentration of phthalides compared to hydrodistillation.

| Extraction Method | Parameters | Essential Oil Yield (% w/w) | Total Phthalide Content in Oil (%) | 3-n-Butylphthalide Content in Oil (%) | Reference |

| Hydrodistillation (HD) | Comminuted seeds, 6-hour duration | 2.9% | 51.0% | 13.1% | [9] |

| HD | Whole seeds, 6-hour duration | 2.8% | 68.8% | Not specified | [9] |

| Simultaneous Distillation-Extraction (SDE) | Whole seeds, 6-hour duration | 5.8% | 62.5% | Not specified | [9] |

| Supercritical Fluid Extraction (SFE) | 10 MPa, 313 K | Not specified | >70% (Sedanolide dominant) | Not specified | [10] |

Pharmacological Mechanisms of Action

NBP exerts its neuroprotective effects through a multi-target mechanism, influencing several key signaling pathways involved in neuronal survival, inflammation, and oxidative stress.

Anti-Oxidative Stress: Keap1-Nrf2 Pathway

NBP has been shown to activate the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[9][11] Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like NBP, Nrf2 is released, translocates to the nucleus, and binds to the ARE. This initiates the transcription of a suite of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.[12][13]

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Anti-Inflammation: TLR4/NF-κB Pathway

Neuroinflammation is a critical component of ischemic brain injury. NBP has been demonstrated to suppress this response by inhibiting the Toll-like receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][14] In response to injury, TLR4 activation leads to a cascade that phosphorylates IκB, releasing NF-κB to translocate into the nucleus. Nuclear NF-κB then promotes the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. NBP can suppress the activation of this pathway, leading to a reduction in the inflammatory milieu.[15][16]

Caption: Inhibition of the TLR4/NF-κB inflammatory pathway by this compound.

Pro-Survival: BDNF/TrkB/Akt Pathway

NBP promotes neuronal survival and plasticity by enhancing the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[17] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to receptor dimerization and autophosphorylation. This activates downstream pathways, notably the PI3K/Akt pathway. Activated Akt (also known as Protein Kinase B) phosphorylates and inactivates pro-apoptotic proteins (like Bad) and promotes the expression of anti-apoptotic proteins (like Bcl-2), ultimately inhibiting apoptosis and supporting cell survival.[18][19]

Caption: Promotion of neuronal survival via the BDNF/TrkB/Akt pathway by this compound.

Pharmacokinetics

Understanding the pharmacokinetic profile of NBP is crucial for its development as a therapeutic agent. Studies have been conducted on both the racemic mixture (DL-NBP) and the pure L-isomer (L-NBP). L-NBP is absorbed rapidly, with peak plasma concentrations reached in approximately one hour.[2] The compound is extensively metabolized, primarily through hydroxylation on the n-butyl side chain.[20]

| Parameter | L-NBP Tablet (160 mg Single Dose) | DL-NBP Soft Capsule (200 mg) | Reference |

| Tmax (h) | ~1.0 | ~1.25 | [2] |

| Cmax (ng/mL) | 22.31 ± 13.08 | Data not directly comparable | [2] |

| AUC₀₋t (ng·h/mL) | 165.70 ± 97.46 | Data not directly comparable | [2] |

| t₁/₂ (h) | 12.35 ± 5.91 | ~11.84 | [2] |

| Metabolism | Extensive hydroxylation | Extensive hydroxylation | [20] |

| Excretion | ~81.6% recovered in urine, mainly as metabolites | Not specified | [20] |

Key Experimental Protocols

Protocol: Supercritical Fluid Extraction (SFE) of this compound

This protocol provides a representative method for the extraction of NBP from celery seeds using supercritical CO₂.

-

Sample Preparation: Mill whole celery seeds to an average particle diameter of 0.4 mm to increase surface area.

-

Apparatus Setup: Load approximately 50-100 g of the milled celery seed powder into the extractor vessel of a laboratory-scale SFE system.

-

Parameter Setting:

-

Set the extraction pressure to 30 MPa (300 bar).

-

Set the extraction temperature to 313 K (40 °C).

-

Set the supercritical CO₂ flow rate to 0.3 kg/h .[10]

-

-

Extraction: Initiate the flow of supercritical CO₂ through the extractor vessel. The extract-laden fluid then flows into a separator vessel.

-

Separation & Collection: Reduce the pressure in the separator vessel (e.g., to 5-10 MPa), causing the CO₂ to return to a gaseous state and the extracted oil to precipitate. Collect the crude oil from the bottom of the separator.

-

Duration: Continue the dynamic extraction until the yield diminishes, typically for 2-4 hours.

-

Post-Processing: The collected oil can be further purified using silica (B1680970) gel column chromatography to enrich the phthalide fraction.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Rodent Model

The MCAO model is the most widely used preclinical model to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents like NBP.[11]

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C.

-

Surgical Procedure:

-

Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding tissue and vagus nerve.

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump.

-

Advance the filament through the ICA until it gently occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation. A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.

-

-

Occlusion & Reperfusion:

-

Maintain the occlusion for a defined period (e.g., 90-120 minutes).

-

For reperfusion models, withdraw the filament to restore blood flow. For permanent occlusion models, the filament is left in place.

-

-

Treatment Administration: Administer DL-NBP (e.g., 4 mg/kg) or vehicle control intraperitoneally or via oral gavage at the time of reperfusion or as per the study design.[21]

-

Post-Operative Care & Assessment: Suture the incision and allow the animal to recover. Assess neurological deficits at specified time points (e.g., 24h, 48h) using a standardized scale (e.g., mNSS). At the study endpoint, perfuse the animal and harvest the brain for infarct volume analysis (e.g., TTC staining) and molecular assays.

Conclusion

3-n-butylphthalide, originating from the seeds of Apium graveolens, represents a compelling natural product that has transitioned from a flavor component to a promising therapeutic agent for neurological disorders. Its origin is rooted in the plant's polyketide biosynthetic pathway. Efficient extraction, particularly using supercritical fluid technology, allows for the isolation of this valuable compound. The neuroprotective efficacy of this compound is underpinned by its multifaceted mechanism of action, involving the simultaneous modulation of critical pathways that govern oxidative stress, inflammation, and apoptosis. The detailed methodologies and quantitative data presented in this guide provide a foundational resource for researchers and professionals engaged in the ongoing investigation and development of this compound and its derivatives.

References

- 1. This compound Inhibits TLR4/NF-κB Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyketide Biosynthesis [bristol.ac.uk]

- 7. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Keap1-Nrf2/ARE signal pathway activated by this compound in the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Keap1-Nrf2/ARE signal pathway activated by this compound in the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dl-butylphthalide inhibits rotenone-induced oxidative stress in microglia via regulation of the Keap1/Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-butylphthalide (NBP) and ligustrazine (TMP) triazole hybrids target the KEAP1-NRF2 pathway to inhibit ferroptosis and exert brain neuroprotectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Butylphthalide (NBP) ameliorated cerebral ischemia reperfusion-induced brain injury via HGF-regulated TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of this compound in Immunity and Inflammation: this compound May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. L-3-n-butylphthalide improves cognitive impairment of APP/PS1 mice by BDNF/TrkB/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L-3-n-butylphthalide improves cognitive impairment of APP/PS1 mice by BDNF/TrkB/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of Dl-3-n-butylphthalide on Cerebral Ischemia Infarction in Rat Model by Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Butylphthalide in Neurodegenerative Diseases: A Technical Guide

Abstract

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing challenge to global health. These disorders are characterized by the progressive loss of structure and function of neurons. 3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has emerged as a promising neuroprotective agent.[1][2][3] Originally approved for the treatment of ischemic stroke, a growing body of preclinical and clinical evidence suggests its therapeutic potential extends to chronic neurodegenerative conditions.[1][4][5] This technical guide provides an in-depth overview of the neuroprotective mechanisms of Butylphthalide, focusing on its role in mitigating neuroinflammation, oxidative stress, and apoptosis. We present summarized quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegeneration.

Introduction to this compound (NBP)

3-n-butylphthalide is a small molecule that exists as two enantiomers, l-3-n-butylphthalide (l-NBP) and d-3-n-butylphthalide, with the racemic mixture referred to as dl-NBP.[2] Its neuroprotective properties are multifaceted, targeting several key pathological processes implicated in neurodegeneration.[1][2][3][6] These mechanisms include, but are not limited to, the reduction of abnormal protein deposition (such as amyloid-β and α-synuclein), protection against mitochondrial dysfunction, and the modulation of critical intracellular signaling pathways.[1][7]

Core Neuroprotective Mechanisms of this compound

The therapeutic potential of this compound in neurodegenerative diseases stems from its ability to modulate multiple pathological cascades. The primary mechanisms of action are detailed below.

Anti-Neuroinflammatory Effects

Neuroinflammation, mediated by microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases.[1][8] NBP has been shown to exert potent anti-inflammatory effects by inhibiting the activation of these glial cells and reducing the production of pro-inflammatory mediators.[8][9]

A critical pathway in this process is the nuclear factor kappa B (NF-κB) signaling cascade.[10][11] NBP can suppress the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10] Furthermore, NBP has been shown to inhibit the nucleotide binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome, a key component of the inflammatory response.[7]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to significant neuronal damage in neurodegenerative conditions.[9] this compound enhances the cellular antioxidant response primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[9][12][13]

Upon activation by NBP, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14] This results in a reduction of oxidative markers such as malondialdehyde (MDA) and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[1][13]

Inhibition of Apoptosis

Neuronal apoptosis, or programmed cell death, is a final common pathway in neurodegenerative diseases. This compound has demonstrated significant anti-apoptotic effects by modulating the expression of key regulatory proteins and activating pro-survival signaling pathways.[1][15]

One of the primary mechanisms is through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][6][10] The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9, while promoting the function of anti-apoptotic proteins like Bcl-2.[2][6] NBP treatment has been shown to increase the phosphorylation of Akt, leading to a decrease in the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins and a reduction in the activity of executioner caspases like caspase-3.[2][15]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative findings from various preclinical studies investigating the effects of this compound in models of neurodegenerative diseases.

Table 1: Effects of this compound in Alzheimer's Disease Models

| Biomarker/Parameter | Animal/Cell Model | Treatment Regimen | Key Findings | Reference |

| Neuroinflammation | ||||

| Aβ-induced Astrocyte Activation | Cultured Astrocytes | dl-NBP | Inhibition of IκBα degradation and NF-κB nuclear translocation.[10] | [10] |

| COX-2, PGE2, TNF-α, IL-6 | Cultured Astrocytes | dl-NBP | Suppression of Aβ-induced upregulation.[10] | [10] |

| Oxidative Stress | ||||

| ROS, MDA, PCO | APP/PS1 Mice | dl-NBP | Reduction in levels in the brain.[10] | [10] |

| GSH Levels & Antioxidant Enzyme Activity | APP/PS1 Mice | dl-NBP | Increased hippocampal GSH and enzyme activity.[10] | [10] |

| Apoptosis & Survival | ||||

| Bcl-2 | H₂O₂-damaged SK-N-SH cells | l-NBP (10 μM) | Attenuated downregulation.[2] | [2] |

| Bax | H₂O₂-damaged SK-N-SH cells | l-NBP (10 μM) | Attenuated overexpression.[2] | [2] |

| BDNF/TrkB/PI3K/Akt Pathway | APP/PS1 Mice | l-NBP | Significant increase in expression.[10] | [10] |

| Cognitive Function | ||||

| Clinical Dementia Rating–Sum of Boxes (CDR-SB) | Human Patients with AD | NBP | Lower odds of deterioration (OR=0.19) and decline (OR=0.10).[16] | [16] |

Table 2: Effects of this compound in Parkinson's Disease Models

| Biomarker/Parameter | Animal/Cell Model | Treatment Regimen | Key Findings | Reference |

| Neuroinflammation | ||||

| Microglial Activation | MPTP-induced Mice | NBP | Suppression of microglial activation in the striatum and substantia nigra.[8] | [8] |

| IL-1β, COX-2 | MPTP-induced Mice | NBP | Reduction in protein expression in the striatum.[8] | [8] |

| NLRP3 Inflammasome Activation | MPTP-induced Mice & 6-OHDA-induced SH-SY5Y cells | NBP | Suppression of activation.[7] | [7] |

| Oxidative Stress | ||||

| ROS Production | 6-OHDA-induced SH-SY5Y cells | NBP (5µM) | Significant decrease in intracellular ROS.[7] | [7] |

| Nrf2 Nuclear Translocation | MPP+-induced PC12 cells | dl-3-n-butylphthalide | Increased nuclear Nrf2 expression.[12] | [12] |

| Dopaminergic Neuron Survival | ||||

| Dopaminergic Neurodegeneration | MPTP-induced Mice | NBP | Amelioration of nigrostriatal dopaminergic injury.[8] | [8] |

| Cell Viability | 6-OHDA-induced SH-SY5Y cells | NBP (5µM) | Alleviation of 6-OHDA-induced cytotoxicity.[7] | [7] |

| Motor Function | ||||

| Motor Deficits | MPTP-induced Mice | NBP | Improvement in motor function.[7][8] | [7][8] |

Table 3: Effects of this compound in Amyotrophic Lateral Sclerosis Models

| Biomarker/Parameter | Animal/Cell Model | Treatment Regimen | Key Findings | Reference |

| Disease Progression | ||||

| Lifespan | SOD1G93A Mice | n-butylidenephthalide (400 mg/kg/day) | Prolonged lifespan and extended disease duration.[17] | [17] |

| Motor Neuron Loss | SOD1G93A Mice | n-butylidenephthalide | Significant attenuation of motor neuron loss in the spinal cord.[17] | [17] |

| Autophagy | ||||

| LC3-II, Beclin-1, P62 | SOD1G93A Mice | n-butylidenephthalide | Significant decrease in levels.[17] | [17] |

| Survival Signaling | ||||

| p-AKT, p-mTOR | SOD1G93A Mice | n-butylidenephthalide | Increased levels, suggesting inhibition of autophagy via the AKT/mTOR pathway.[17] | [17] |

| Clinical Trial | ||||

| Forced Vital Capacity (FVC) | Human Patients with ALS | DL-3-n-butylphthalide | Slower decrease in respiratory function.[18] | [18] |

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Morris Water Maze for Assessment of Spatial Learning and Memory

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative diseases.

Equipment and Reagents:

-

Circular pool (120-150 cm in diameter)

-

Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or white tempera paint)

-

Submersible platform (10 cm in diameter)

-

Water heater to maintain temperature at 22-25°C

-

High-contrast visual cues placed around the room

-

Video tracking system and software

Procedure:

-

Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform. Then, guide the mouse to a visible platform and allow it to remain for 20-30 seconds.

-

Acquisition Phase (Days 2-6):

-

Submerge the platform 1-1.5 cm below the water surface in a fixed quadrant.

-

Conduct 4 trials per day for each mouse, with a maximum trial duration of 60-90 seconds.

-

Start the mouse from one of four quasi-random starting positions, facing the pool wall.

-

If the mouse finds the platform, allow it to stay for 15-30 seconds. If it fails to find the platform within the maximum time, gently guide it to the platform for the same duration.

-

The inter-trial interval (ITI) should be between 30-60 minutes.

-

-

Probe Trial (Day 7):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located, the number of times the mouse crosses the former platform location, and the swim path.

-

TUNEL Assay for Detection of Apoptosis in Brain Tissue

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Equipment and Reagents:

-

Paraffin-embedded or frozen brain sections (4-5 µm thick)

-

TUNEL assay kit (e.g., from Roche or Solarbio)

-

Proteinase K

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TdT enzyme and labeled dUTP mixture

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Permeabilization: Incubate sections with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature.

-

TUNEL Reaction:

-

Incubate the sections with the TUNEL reaction mixture (TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.

-

Rinse the sections thoroughly with PBS.

-

-

Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Mounting and Visualization: Mount the sections with an anti-fade mounting medium. Visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green for FITC-dUTP), while all nuclei will be stained by DAPI (blue). The apoptotic index can be calculated as the percentage of TUNEL-positive cells.

Western Blotting for Signaling Pathway Protein Analysis

Western blotting is used to quantify the expression levels of total and phosphorylated proteins within the Nrf2, PI3K/Akt, and NF-κB pathways.

Equipment and Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Protein Extraction: Homogenize brain tissue or lyse cultured cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for investigating the neuroprotective effects of this compound in a preclinical setting.

Conclusion and Future Directions

This compound has demonstrated significant promise as a multi-target neuroprotective agent for the treatment of neurodegenerative diseases. Its ability to concurrently mitigate neuroinflammation, oxidative stress, and apoptosis through the modulation of key signaling pathways like NF-κB, Nrf2/ARE, and PI3K/Akt underscores its therapeutic potential. The quantitative data from preclinical models consistently support its efficacy in improving pathological markers and functional outcomes.

While the evidence is compelling, further research is warranted. Larger, well-controlled clinical trials are necessary to definitively establish the efficacy and safety of this compound in patient populations with Alzheimer's Disease, Parkinson's Disease, and ALS.[4][18] Additionally, further elucidation of the precise molecular interactions of NBP with its targets will aid in the development of next-generation therapeutics with enhanced potency and specificity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to build upon in their efforts to translate the promise of this compound into effective therapies for neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. jove.com [jove.com]

- 11. jneurosci.org [jneurosci.org]

- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]

- 18. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

Molecular Pathways Modulated by Butylphthalide Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-3-n-butylphthalide (NBP), a synthetic compound derived from the seeds of Apium graveolens (celery), has emerged as a promising neuroprotective agent. Initially approved for the treatment of acute ischemic stroke, its therapeutic potential is being explored for a range of neurodegenerative disorders. The efficacy of Butylphthalide stems from its multi-target mechanism of action, concurrently modulating several critical molecular pathways implicated in neuronal injury and survival. This technical guide provides an in-depth exploration of the core molecular pathways affected by this compound treatment, offering a valuable resource for researchers and drug development professionals. We will delve into the anti-inflammatory, anti-oxidative stress, and anti-apoptotic mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Anti-Inflammatory Pathways

Chronic inflammation is a key contributor to the pathogenesis of neurodegenerative diseases. This compound exerts potent anti-inflammatory effects by primarily targeting the NF-κB and TLR4 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In pathological conditions, the activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing the p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of inflammatory genes.

This compound treatment has been shown to significantly inhibit this pathway. It can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2]

Diagram: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the IKK complex, preventing NF-κB nuclear translocation.

Modulation of the TLR4/MyD88/NF-κB Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade through the adaptor protein MyD88, culminating in the activation of NF-κB. This compound has been demonstrated to downregulate the expression of TLR4 and MyD88, thereby suppressing this pro-inflammatory signaling axis.[3]

Quantitative Data: Effect of this compound on Inflammatory Markers

| Molecular Target | Experimental Model | This compound Treatment | Observed Effect | Reference |

| p-NF-κB p65 (nuclear) | TBI mice brain tissue | 100 mg/kg, i.p. | Significant decrease in nuclear translocation | [1] |

| IL-1β | Rat model of myocardial infarction | Intraperitoneal injection | Significantly lower content compared to model group | [4] |

| TNF-α | Rat model of myocardial infarction | Intraperitoneal injection | Significantly lower content compared to model group | [4] |

| TLR4 expression | Cerebral IR rats | NBP treatment | Significant downregulation | [3] |

| MyD88 expression | Cerebral IR rats | NBP treatment | Significant downregulation | [3] |

Anti-Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage. This compound enhances the cellular antioxidant response primarily through the activation of the Nrf2/ARE pathway.

Activation of the Keap1-Nrf2/ARE Pathway